molecular formula C17H17NO5S B12064170 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12064170
M. Wt: 347.4 g/mol
InChI Key: HGDUZUSDBUDQTE-UHFFFAOYSA-N
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Description

3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: is a chemical compound with the molecular formula C17H17NO5S It is a member of the oxathiazolidine family, characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of benzylamine with carbonyl compounds in the presence of sulfur dioxide and a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted oxathiazolidines.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide can be used as a building block for the synthesis of more complex molecules

Biology: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxathiazolidine ring system may impart unique pharmacological properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

  • 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide
  • 1,2,3-Oxathiazolidine-3-carboxylic acid, phenylmethyl ester, 2,2-dioxide

Comparison: Compared to similar compounds, 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 5-benzyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C17H17NO5S/c19-17(22-13-15-9-5-2-6-10-15)18-12-16(23-24(18,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChI Key

HGDUZUSDBUDQTE-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)(=O)N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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